molecular formula C14H10FN3O2 B2544140 (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal CAS No. 338414-00-9

(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal

Cat. No.: B2544140
CAS No.: 338414-00-9
M. Wt: 271.251
InChI Key: CNIQTDPOLDGJJS-QGOAFFKASA-N
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Description

(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal is a synthetic organic compound that features a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal typically involves the condensation of 4-fluorophenylhydrazine with a suitable aldehyde or ketone precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol, methanol, or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The fluorophenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
  • (2E)-2-[2-(4-bromophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
  • (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal

Uniqueness

The uniqueness of (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-[(4-fluorophenyl)diazenyl]-3-hydroxy-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-11-1-3-12(4-2-11)17-18-13(9-19)14(20)10-5-7-16-8-6-10/h1-9,19H/b13-9+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWCNTWJFXPGOC-VLAUZXJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC(=CO)C(=O)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=N/C(=C/O)/C(=O)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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